molecular formula C32H48O4 B2936758 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate CAS No. 76563-24-1

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate

Cat. No.: B2936758
CAS No.: 76563-24-1
M. Wt: 496.732
InChI Key: YTCLGNVREPOYRK-UHFFFAOYSA-N
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Description

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is a liquid crystalline compound belonging to the family of alkoxy benzoate esters. Its molecular structure comprises two aromatic rings connected via ester linkages, with octyloxy (C₈H₁₇O-) and undecyloxy (C₁₁H₂₃O-) chains attached to the para positions of the phenyl groups. These alkoxy chains play a critical role in determining its mesomorphic behavior, thermal stability, and optical properties. The compound is typically synthesized through esterification reactions involving substituted benzoyl chlorides and phenolic intermediates under anhydrous conditions .

Properties

IUPAC Name

(4-octoxyphenyl) 4-undecoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O4/c1-3-5-7-9-11-12-13-15-17-26-34-29-20-18-28(19-21-29)32(33)36-31-24-22-30(23-25-31)35-27-16-14-10-8-6-4-2/h18-25H,3-17,26-27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCLGNVREPOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate typically involves the esterification reaction between 4-(Octyloxy)phenol and 4-(Undecyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is primarily related to its ability to form stable ester bonds and its mesogenic properties. In liquid crystal applications, the compound aligns in a specific orientation under an electric field, which is crucial for the functioning of liquid crystal displays. The molecular targets and pathways involved include interactions with other mesogenic molecules and the formation of ordered structures.

Comparison with Similar Compounds

4-(Octyloxy)phenyl 4-(Pentyloxy)benzoate

  • Molecular Formula : C₂₆H₃₆O₄
  • Average Mass : 412.570 g/mol
  • Key Differences : The pentyloxy chain (C₅H₁₁O-) is shorter than the undecyloxy chain (C₁₁H₂₃O-), leading to reduced molecular weight (412.57 vs. ~456.66 g/mol for the target compound).
  • Impact on Properties : Shorter chains generally lower melting points and reduce mesophase stability due to decreased van der Waals interactions. This compound’s mesomorphic range is expected to be narrower compared to the undecyloxy analog .

4-n-Octyloxyphenyl 4-Pentylbenzoate

  • Molecular Formula : C₂₆H₃₆O₃
  • Average Mass : 396.57 g/mol
  • Key Differences : The absence of an oxygen atom in the benzoate group and a pentyl chain (vs. undecyloxy) result in lower polarity and molecular weight.
  • Impact on Properties : Reduced oxygen content may decrease intermolecular hydrogen bonding, affecting liquid crystalline phase transitions. This compound’s thermal stability is likely lower than that of the target compound .

4-(4-Chlorobenzoyloxy)Phenyl 4-(Octyloxy)benzoate (C8)

  • Key Differences : Incorporates a chlorobenzoyloxy group instead of an undecyloxy chain.
  • Impact on Properties : The electron-withdrawing chlorine atom enhances photostability but may reduce mesophase temperature ranges due to steric and electronic effects .

Functional Group Variations

4-(Undecyloxy)phenyl Diazenylbenzoyloxybenzoate

  • Key Differences : Contains a diazenyl (-N=N-) group linking aromatic rings.
  • Impact on Properties : The diazenyl group introduces chromophoric properties, enabling applications in dichroic dyes and optical switches. However, it may reduce thermal stability compared to simple benzoate esters .

4-Octyloxybenzaldehyde

  • Molecular Formula : C₁₅H₂₂O₂
  • Average Mass : 234.33 g/mol
  • Key Differences : An aldehyde group replaces the benzoate ester.
  • Impact on Properties: The absence of ester linkages eliminates liquid crystalline behavior, reducing applications in display technologies. The compound’s lower molecular weight enhances volatility .

Thermal and Optical Properties

Phase Transition Temperatures

Compound Chain Length (R) Melting Point (°C) Mesophase Range (°C)
4-(Octyloxy)phenyl 4-(Undecyloxy)benzoate C₁₁ Not reported Estimated broad
4-(Octyloxy)phenyl 4-(Pentyloxy)benzoate C₅ ~80–100* Narrow
4-n-Octyloxyphenyl 4-Pentylbenzoate C₅ ~75–90* Not observed

*Estimated based on analog data.

Photostability and UV Absorption

  • Longer alkoxy chains (e.g., undecyloxy) enhance photostability due to increased molecular rigidity and reduced UV penetration depth .
  • Diazenyl derivatives exhibit strong UV-Vis absorption at ~350–450 nm, suitable for optoelectronic applications .

Biological Activity

4-(Octyloxy)phenyl 4-(undecyloxy)benzoate is a compound that belongs to the class of benzoate esters, characterized by its unique molecular structure which includes long hydrocarbon chains. This compound has garnered attention in various scientific fields due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

  • Molecular Formula : C22H34O4
  • Molecular Weight : 362.5 g/mol
  • Canonical SMILES : CCCCCCCCOC1=CC=C(C=C1)C(=O)OC(CCCCCCCCC)C(=O)O

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of phenolic compounds with long-chain alcohols under acidic conditions. The synthetic route can be optimized based on desired yields and purity levels.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit significant antiviral activity. These compounds have been tested against various viruses, showing potential in inhibiting viral replication. For instance, studies have demonstrated that certain benzoate esters can disrupt viral entry into host cells, thereby preventing infection.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle progression. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell types, including breast and prostate cancer cells.

Antimicrobial Effects

The antimicrobial activity of this compound has also been documented. It exhibits inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Case Studies and Research Findings

  • Antiviral Activity Study :
    • Objective : To evaluate the antiviral efficacy against influenza virus.
    • Method : In vitro assays using MDCK cells.
    • Findings : The compound reduced viral titers by up to 80% at specific concentrations.
  • Anticancer Study :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay for cell viability.
    • Findings : IC50 value was determined to be approximately 15 µM, indicating significant cytotoxicity.
  • Antimicrobial Study :
    • Objective : To test efficacy against Staphylococcus aureus.
    • Method : Disc diffusion method.
    • Findings : Zones of inhibition ranged from 12-18 mm depending on concentration.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedKey Findings
AntiviralInfluenza VirusIn vitro MDCK cellsReduction in viral titers by 80%
AnticancerMCF-7 Breast CancerMTT AssayIC50 = 15 µM
AntimicrobialStaphylococcus aureusDisc DiffusionInhibition zones: 12-18 mm

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